Cas no 1807101-84-3 (5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine)
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine
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- Inchi: 1S/C8H8BrF3N2O/c9-5-2-7(15-8(10,11)12)6(14)1-4(5)3-13/h1-2H,3,13-14H2
- InChI Key: UCAGNFAVNXXMDS-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CN)N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 2
- Topological Polar Surface Area: 61.3
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013023059-250mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine |
1807101-84-3 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013023059-500mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine |
1807101-84-3 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
| Alichem | A013023059-1g |
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine |
1807101-84-3 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine
Introduction to 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine (CAS No. 1807101-84-3)
5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine, with the CAS number 1807101-84-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a trifluoromethoxy substituent. These functional groups contribute to its diverse chemical properties and potential biological activities.
The synthesis of 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine has been extensively studied due to its potential applications in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for further research and development. The trifluoromethoxy group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design.
In the context of medicinal chemistry, 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine has shown promise as a lead compound for the development of novel therapeutic agents. Its structural features make it a suitable candidate for targeting various biological pathways, including those involved in cancer, neurodegenerative diseases, and inflammatory conditions. For instance, studies have demonstrated that compounds with similar structural motifs exhibit potent antitumor activity by inhibiting key enzymes involved in cell proliferation and survival.
One of the key areas of research involving 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine is its potential as a modulator of protein-protein interactions (PPIs). PPIs play a critical role in many cellular processes, and their dysregulation is often associated with disease states. By targeting specific PPIs, this compound can potentially disrupt aberrant signaling pathways and restore normal cellular function. Recent studies have identified several PPIs that are amenable to modulation by this compound, opening up new avenues for therapeutic intervention.
The biological activity of 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine has also been evaluated in preclinical models. In vitro assays have shown that it exhibits selective binding to specific receptors and enzymes, suggesting its potential as a targeted therapy. Additionally, preliminary pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring the compound's efficacy and safety in vivo.
To further explore the therapeutic potential of 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine, ongoing clinical trials are being conducted to assess its safety and efficacy in human subjects. These trials are designed to evaluate the compound's pharmacological profile and identify any potential side effects or adverse reactions. The results from these trials will provide valuable insights into the compound's suitability for clinical use and guide future drug development efforts.
In addition to its therapeutic applications, 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine has also been investigated as a tool compound in chemical biology research. Its unique chemical properties make it an excellent probe for studying protein function and interactions at the molecular level. By using this compound as a chemical tool, researchers can gain deeper insights into complex biological processes and identify new targets for drug discovery.
The future prospects for 5-Amino-2-bromo-4-(trifluoromethoxy)benzylamine are promising. As more data becomes available from ongoing research efforts, it is likely that new applications will be discovered, further expanding its utility in both academic and industrial settings. The continued exploration of this compound's properties and biological activities will undoubtedly contribute to advancements in medicinal chemistry and pharmaceutical science.
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